molecular formula C7H5BrCl2 B1406460 2-Bromo-3,6-dichlorotoluene CAS No. 1806851-19-3

2-Bromo-3,6-dichlorotoluene

Cat. No.: B1406460
CAS No.: 1806851-19-3
M. Wt: 239.92 g/mol
InChI Key: XEBUYSOYJSYQNC-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorotoluene: is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 2nd, 3rd, and 6th positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichlorotoluene typically involves the bromination of 3,6-dichlorotoluene. One common method is the photocatalytic oxidative bromination using hydrobromic acid and hydrogen peroxide in a microchannel reactor under light irradiation . This method is preferred due to its green and safe process, achieving high conversion rates and yields.

Industrial Production Methods: In industrial settings, the continuous photochemical benzylic bromination using in situ generated bromine is employed. This process involves the use of a bromine generator in continuous flow mode, optimizing mass utilization by recycling hydrobromic acid and achieving high throughput . The reaction conditions include the use of 2,6-dichlorotoluene, hydrobromic acid, and sodium bromate, with the system equilibrated and the reactor output collected at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,6-dichlorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include 2-bromo-3,6-dichlorobenzoic acid or 2-bromo-3,6-dichlorobenzaldehyde.

Scientific Research Applications

2-Bromo-3,6-dichlorotoluene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a building block in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-dichlorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include the activation of specific enzymes or inhibition of metabolic processes.

Comparison with Similar Compounds

    2,6-Dichlorotoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4,6-dichlorotoluene: Has a different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness: 2-Bromo-3,6-dichlorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1,4-dichloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBUYSOYJSYQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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